Cas no 942006-67-9 (N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- F2818-0377
- AKOS024469774
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- 942006-67-9
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
- VU0501002-1
-
- Inchi: 1S/C18H17ClN2O4S2/c1-11-9-12(19)10-15-17(11)21-18(26-15)20-16(22)7-8-27(23,24)14-5-3-13(25-2)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22)
- InChI Key: YUPSIYHFOFEPNI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C2=C(C=1)SC(=N2)NC(CCS(C1C=CC(=CC=1)OC)(=O)=O)=O
Computed Properties
- Exact Mass: 424.0318271g/mol
- Monoisotopic Mass: 424.0318271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 122Ų
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2818-0377-5μmol |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-30mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-10μmol |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-100mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
A2B Chem LLC | BA73758-10mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 10mg |
$291.00 | 2024-05-20 | ||
A2B Chem LLC | BA73758-50mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 50mg |
$504.00 | 2024-05-20 | ||
Life Chemicals | F2818-0377-15mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-20μmol |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-1mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2818-0377-2mg |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide |
942006-67-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide
Introduction to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide (CAS No. 942006-67-9)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide, identified by its CAS number 942006-67-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzothiazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The unique combination of functional groups in its molecular framework positions it as a promising candidate for further investigation in drug discovery.
The molecular structure of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide incorporates a benzothiazole core substituted with a chloro group at the 6-position and a methyl group at the 4-position. This substitution pattern enhances its interaction with biological targets, making it an attractive scaffold for medicinal chemists. Additionally, the presence of a 4-methoxybenzenesulfonyl group at the 3-position of the propanamide moiety introduces further complexity and potential for modulating biological activity.
In recent years, there has been growing interest in benzothiazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The benzothiazole core is known to exhibit properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific modifications in N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide are designed to enhance these properties and improve pharmacological efficacy.
One of the key areas of research involving N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is its potential application in oncology. Benzothiazole derivatives have shown promise as kinase inhibitors and other targeted therapies. The structural features of this compound make it a suitable candidate for inhibiting specific enzymes involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that such derivatives can disrupt signaling pathways critical for tumor growth and progression.
The sulfonyl group in the molecule plays a crucial role in modulating biological activity. Sulfonyl compounds are well-known for their ability to act as potent inhibitors of various enzymes and receptors. In the context of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide, the 4-methoxybenzenesulfonyl moiety is expected to interact with target proteins, altering their function and potentially leading to therapeutic effects. This interaction can be fine-tuned by further structural optimization to improve selectivity and reduce side effects.
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the benzothiazole core, followed by functionalization with chloro and methyl groups. Subsequent steps involve introducing the sulfonyl group at the appropriate position on the propanamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity.
In terms of pharmacokinetic properties, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide exhibits characteristics that make it a viable candidate for further development. Studies have indicated that benzothiazole derivatives generally possess good solubility and bioavailability, which are essential for effective drug delivery. Additionally, the compound's stability under various conditions ensures that it can be formulated into stable pharmaceutical products.
Evaluation of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide's toxicity profile is another critical aspect of its development. Preclinical toxicology studies are conducted to assess its safety at various doses and exposure durations. These studies help determine the maximum tolerated dose (MTD) and identify any potential adverse effects that may need to be addressed during clinical trials.
The future directions for research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yli strong>) -< strong >3-(4 - methoxy - benzenesulfonyl ) - propanamide strong > include exploring its mechanism of action in greater detail and investigating its potential in combination therapies. Understanding how this compound interacts with biological targets at the molecular level can provide insights into its therapeutic efficacy and help guide further drug design efforts. Additionally, combination therapy approaches may enhance treatment outcomes by targeting multiple pathways involved in disease progression.
The development of novel pharmaceuticals is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. N-(< strong >6 - chloro - 4 - methyl - 1 , 3 - benzothiazol - 2 - yli strong >) - < strong >3 - ( 4 - methoxy - benzenesulfonyl ) - propanamide strong > represents an exciting example of how structural modifications can lead to new therapeutic agents with significant potential benefits for patients worldwide.
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